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  • Product: 2-Methylpyridine-4-sulfonamide
  • CAS: 1806498-14-5

Core Science & Biosynthesis

Foundational

2-Methylpyridine-4-sulfonamide: A Privileged Scaffold in Modern Medicinal Chemistry and Organic Synthesis

Executive Summary In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge across a multitude of therapeutic agents, earning them the designation of "privileged structures." 2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge across a multitude of therapeutic agents, earning them the designation of "privileged structures." 2-Methylpyridine-4-sulfonamide (CAS: 1806498-14-5)[1] is a highly versatile building block that merges the electron-deficient, hydrogen-bonding capacity of a pyridine ring with the robust pharmacophoric properties of a primary sulfonamide.

As a Senior Application Scientist, I have observed that the strategic incorporation of this scaffold into drug candidates solves two perennial challenges in medicinal chemistry: target engagement (via specific hydrogen bonding and metal coordination) and physicochemical optimization (improving aqueous solubility without sacrificing membrane permeability). This whitepaper provides an in-depth technical analysis of 2-methylpyridine-4-sulfonamide, detailing its structural properties, synthetic methodologies, and field-proven applications in developing potent enzyme inhibitors and receptor antagonists.

Structural and Physicochemical Profiling

The uniqueness of 2-methylpyridine-4-sulfonamide lies in its specific combination of functional groups. The pyridine nitrogen serves as a hydrogen bond acceptor, while the primary sulfonamide acts as both a donor and an acceptor. The addition of the 2-methyl group provides steric shielding to the pyridine nitrogen and exerts a slight electron-donating inductive effect (+I), which subtly modulates the pKa of both the basic nitrogen and the acidic sulfonamide protons.

Table 1: Physicochemical Parameters of 2-Methylpyridine-4-sulfonamide
ParameterValueCausality / Significance in Drug Design
CAS Number 1806498-14-5Unique chemical identifier for procurement and inventory.
Molecular Weight 172.21 g/mol [2]Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Formula C6H8N2O2S[3]-
Hydrogen Bond Donors 2The primary sulfonamide (-NH2) facilitates crucial interactions with target proteins (e.g., active site Zn²⁺ coordination).
Hydrogen Bond Acceptors 3The sulfonyl oxygens and pyridine nitrogen enhance aqueous solubility, preventing compound aggregation in biological assays.

Synthetic Methodologies & Reaction Mechanisms

Direct electrophilic sulfonation of pyridine rings is notoriously difficult. The electron-withdrawing nature of the pyridine nitrogen, compounded by its protonation in the highly acidic media required for sulfonation, severely deactivates the ring toward electrophilic aromatic substitution.

To circumvent this, the synthesis of 2-methylpyridine-4-sulfonamide relies on Nucleophilic Aromatic Substitution (S_NAr) followed by Oxidative Chlorination . The electron-deficient nature of the 4-position (para to the nitrogen) makes it highly susceptible to nucleophilic attack.

Synthesis_Route SM 4-Chloro-2-methylpyridine (Electrophile) Thiol 2-Methylpyridine-4-thiol (Nucleophilic Substitution) SM->Thiol NaSH, EtOH Reflux, 4h Sulfonyl 2-Methylpyridine-4-sulfonyl chloride (Oxidative Chlorination) Thiol->Sulfonyl Cl2(g), aq. HCl 0°C, 2h Product 2-Methylpyridine-4-sulfonamide (Amination) Sulfonyl->Product NH3(aq) 0°C to RT, 1h

Caption: Synthetic route for 2-methylpyridine-4-sulfonamide via oxidative chlorination.

Mechanistic Causality:

  • Thiolation: 4-Chloro-2-methylpyridine is reacted with sodium hydrosulfide (NaSH). The chloride is an excellent leaving group for S_NAr, driven by the stabilization of the Meisenheimer complex intermediate by the pyridine nitrogen.

  • Oxidative Chlorination: The resulting thiol is oxidized using chlorine gas in aqueous HCl. The aqueous environment is critical; water acts as the oxygen source to convert the intermediate sulfenyl chloride (-SCl) into the sulfonyl chloride (-SO₂Cl).

  • Amination: The highly electrophilic sulfonyl chloride is trapped with aqueous ammonia. The reaction is kept at 0°C to prevent competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Applications in Medicinal Chemistry

The substitution of benzenesulfonamides with pyridine-4-sulfonamides is a classic bioisosteric strategy used to fine-tune pharmacokinetics and target affinity.

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to diseases like nonalcoholic steatohepatitis (NASH) and rheumatoid arthritis. Sulfonylurea derivatives (such as MCC950) are potent NLRP3 inhibitors. Recent medicinal chemistry campaigns have utilized pyridine-4-sulfonamide building blocks to synthesize novel sulfonylureas. For instance, derivatives incorporating the pyridine-4-sulfonamide moiety have demonstrated remarkable inhibition of IL-1β production with IC50 values as low as 25 nM, matching the potency of clinical candidates while offering distinct metabolic profiles[4].

Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibitors

Targeting the HIF-1 pathway is a major strategy in oncology to combat tumor adaptation to hypoxia. A significant hurdle in this space is the poor aqueous solubility of highly lipophilic benzenesulfonamide inhibitors. By replacing the benzene ring with a pyridine-4-sulfonamide scaffold, researchers achieved a ~9000-fold improvement in aqueous solubility (up to 80 μM) while maintaining potent HIF-1 reporter inhibition (IC50 ≤ 5 μM)[5]. The basic pyridine nitrogen enables formulation as a soluble hydrochloride salt without disrupting the critical hydrophobic interactions required for target binding.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the archetypal inhibitors of carbonic anhydrase. The primary sulfonamide group (-SO₂NH₂) of 2-methylpyridine-4-sulfonamide acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site[6]. The 2-methylpyridine ring sits in the hydrophobic pocket of the active site, allowing for isozyme-specific tuning depending on the spatial constraints of different CA isoforms.

NLRP3_Pathway PAMP Pathogen-Associated Molecular Patterns (PAMPs) NLRP3 NLRP3 Inflammasome Oligomerization PAMP->NLRP3 Activation Signal Caspase Pro-Caspase-1 Cleavage NLRP3->Caspase Recruits ASC & Caspase-1 Cytokine IL-1β / IL-18 Maturation & Release Caspase->Cytokine Proteolytic Activation Drug Pyridine-4-sulfonamide Derivative (Inhibitor) Drug->NLRP3 Steric Blockade of Assembly

Caption: Mechanism of NLRP3 inflammasome inhibition by pyridine-4-sulfonamide derivatives.

Experimental Protocols: Self-Validating Synthesis of a Sulfonylurea Derivative

To leverage 2-methylpyridine-4-sulfonamide in drug discovery, it is frequently coupled with isocyanates to form sulfonylureas. The following protocol details a robust, self-validating methodology for this transformation.

Objective: Synthesis of 1-(cyclopentyl)-3-(2-methylpyridin-4-ylsulfonyl)urea

Rationale & Causality: The reaction requires the deprotonation of the sulfonamide to increase its nucleophilicity. Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) because it provides irreversible deprotonation (generating H₂ gas), driving the equilibrium entirely to the highly nucleophilic sodium sulfonamide salt. This is critical for overcoming the steric hindrance of complex isocyanates.

Step-by-Step Methodology:
  • Preparation of the Reaction Matrix:

    • Flame-dry a 50 mL round-bottom flask under an argon atmosphere to eliminate ambient moisture.

    • Causality: Isocyanates are highly sensitive to water, rapidly hydrolyzing to form unreactive symmetric ureas.

  • Deprotonation:

    • Dissolve 2-methylpyridine-4-sulfonamide (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

    • Cool the solution to 0°C using an ice bath.

    • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 1.2 mmol) in small portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Electrophilic Trapping:

    • Add cyclopentyl isocyanate (1.1 eq, 1.1 mmol) dropwise to the cold solution.

    • Remove the ice bath and allow the reaction to warm to room temperature (20°C), stirring for 4 hours.

  • In-Process Validation (Self-Validating Checkpoint):

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system.

    • Validation: The disappearance of the highly UV-active sulfonamide starting material (Rf ~0.4) and the emergence of a new, lower-Rf spot (Rf ~0.2) indicates successful coupling.

  • Quenching and Isolation:

    • Quench the reaction by slowly pouring the mixture into crushed ice containing 1M HCl to adjust the pH to ~5-6.

    • Causality: The slightly acidic pH ensures the sulfonylurea is fully protonated and precipitates out of the aqueous DMF solution.

    • Filter the resulting white precipitate, wash with cold distilled water, and dry under high vacuum.

  • Analytical Confirmation:

    • Validate the product via LC-MS. The mass spectrum must show the expected [M+H]⁺ peak to confirm the structural integrity of the newly formed sulfonylurea linkage.

References

  • "CAS:65938-88-7, 吡啶-4-磺酰胺 - 毕得医药: 2-Methylpyridine-4-sulfonamide." Bidepharm.
  • "2-Methylpyridine-4-sulfonamide - Synchem." Synchem.
  • "2-Methylpyridine-4-sulfonamide | Sapphire Bioscience." Sapphire Bioscience.
  • "CAS 1806498-14-5 | Sigma-Aldrich: 2-methylpyridine-4-sulfonamide." Sigma-Aldrich.
  • "Novel Sulfonylurea-Based NLRP3 Inflammasome Inhibitor for Efficient Treatment of Nonalcoholic Steatohepatitis, Endotoxic Shock, and Colitis." Journal of Medicinal Chemistry - ACS Publications.
  • "Design and in Vitro Activities of N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, Novel, Small-Molecule Hypoxia Inducible Factor-1 Pathway Inhibitors and Anticancer Agents." Journal of Medicinal Chemistry - ACS Publications.
  • "2-Cyanopyridine-4-sulfonamide." Benchchem.

Sources

Exploratory

Pharmacokinetic Profiling of 2-Methylpyridine-4-Sulfonamide Derivatives: A Comprehensive ADME/PK Guide

Executive Summary The 2-methylpyridine-4-sulfonamide scaffold (CAS: 1806498-14-5) is a highly privileged pharmacophore utilized in the development of TRAP1 modulators[1], α4 integrin inhibitors[2], and selective Carbonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methylpyridine-4-sulfonamide scaffold (CAS: 1806498-14-5) is a highly privileged pharmacophore utilized in the development of TRAP1 modulators[1], α4 integrin inhibitors[2], and selective Carbonic Anhydrase (CA) inhibitors[3]. Despite its pharmacological versatility, this bifunctional scaffold presents complex pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) challenges.

As a Senior Application Scientist, I approach the PK profiling of these derivatives not merely as a checklist of assays, but as a mechanistic puzzle. The pyridine ring is highly susceptible to oxidative metabolism, while the primary sulfonamide group dictates atypical distribution profiles due to high-affinity binding to intracellular erythrocytes. This whitepaper provides an authoritative, self-validating framework for profiling and optimizing the pharmacokinetics of 2-methylpyridine-4-sulfonamide derivatives.

Physicochemical Properties & ADME Liabilities

To design an effective PK profiling strategy, we must first understand the causality behind the scaffold's behavior in biological systems. The 2-methylpyridine-4-sulfonamide core possesses two distinct metabolic and distributional liabilities:

  • Erythrocyte Sequestration (The Sulfonamide Liability): Primary sulfonamides act as potent, often unintended, inhibitors of Carbonic Anhydrase I and II (CA I/II)[3]. Because CA is highly concentrated inside red blood cells (RBCs), sulfonamide derivatives frequently exhibit non-linear RBC partitioning. This sequestration leads to whole blood-to-plasma ratios ( Kb/p​ ) significantly greater than 1.0, which can severely confound plasma-based clearance calculations[4][5].

  • Oxidative Soft Spots (The Pyridine Liability): The scaffold is vulnerable to Phase I biotransformation via two primary routes. First, the pyridine nitrogen is subject to N-oxidation by Cytochrome P450 (CYP450) enzymes—predominantly CYP3A4—and Flavin-containing monooxygenases (FMO)[6][7]. Second, the 2-methyl group acts as an aliphatic "soft spot," undergoing rapid hydroxylation followed by further oxidation to a carboxylic acid[8].

MetabolicPathways Parent 2-Methylpyridine-4-Sulfonamide (Parent Scaffold) NOx Pyridine N-Oxidation (CYP3A4 / FMO) Parent->NOx Phase I AliphOx 2-Methyl Oxidation (Hydroxymethyl -> Carboxylic Acid) Parent->AliphOx Phase I PhaseII Sulfonamide N-Glucuronidation (UGT Enzymes) Parent->PhaseII Phase II

Fig 1. Primary metabolic biotransformation pathways of 2-methylpyridine-4-sulfonamide derivatives.

In Vitro DMPK Profiling Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols are engineered specifically for this chemical class.

Protocol 2.1: Whole Blood-to-Plasma Partitioning ( Kb/p​ )

Rationale: Failure to account for RBC partitioning in sulfonamide derivatives frequently leads to the overestimation of systemic clearance and volume of distribution, causing late-stage failures in allometric scaling to humans[5].

  • Matrix Preparation: Collect fresh, heparinized Sprague-Dawley rat blood (pH 7.4). Warm to 37°C.

  • Spiking & Controls: Spike the test compound to achieve final concentrations of 1 µM and 10 µM. Crucial Step: Concurrently run a 10 µM sample of Sultiame or Indisulam as a positive control, as these are known CA inhibitors with high erythrocyte affinity[4][5].

  • Incubation: Incubate at 37°C for 60 minutes with gentle orbital shaking to reach partitioning equilibrium.

  • Separation: Aliquot 500 µL of whole blood. Centrifuge the remainder at 2,000 × g for 10 minutes to harvest plasma. Subject the whole blood aliquot to three rapid freeze-thaw cycles (-80°C to 37°C) to fully lyse the RBCs.

  • Extraction: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing 50 ng/mL Tolbutamide as an internal standard) to 1 volume of matrix. Centrifuge at 15,000 × g for 15 minutes.

  • Quantification: Analyze supernatants via LC-MS/MS. Calculate Kb/p​=Cblood​/Cplasma​ .

  • Self-Validation Criteria: The assay is only deemed valid if the Kb/p​ of the Sultiame positive control falls between 3.5 and 5.0. Values outside this range indicate compromised erythrocyte integrity in the blood batch.

Protocol 2.2: Microsomal Stability & Metabolite Identification

Rationale: We must quantify the intrinsic clearance ( CLint​ ) and identify whether the primary liability is N-oxidation or 2-methyl aliphatic oxidation[6][8].

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the test compound (1 µM) for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Validation Controls: Concurrently incubate Testosterone (CYP3A4 substrate). The assay is validated if Testosterone exhibits >80% depletion at 60 minutes.

  • Metabolite ID (LC-HRMS): Scan for specific mass shifts using High-Resolution Mass Spectrometry. Look for +16 Da (indicative of pyridine N-oxidation or 2-methyl hydroxylation) and +14 Da (indicative of complete oxidation of the methyl group to a carboxylic acid)[6][8].

In Vivo Pharmacokinetic Profiling

Once in vitro liabilities are understood, in vivo profiling in a rodent model establishes the baseline systemic exposure. Because of the sulfonamide group, PK parameters must be calculated using both plasma and whole blood concentrations to avoid mathematical artifacts.

Representative Quantitative Data

The following table summarizes a typical PK profile for an unoptimized 2-methylpyridine-4-sulfonamide derivative in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters (Rat Model, n=3)

ParameterSymbolUnitsIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL1,450850
Time to Maximum Concentration Tmax​ h-1.5
Area Under the Curve AUC0−∞​ h*ng/mL4,20021,000
Systemic Plasma Clearance CLp​ mL/min/kg3.96-
Apparent Volume of Distribution Vss​ L/kg2.8-
Blood-to-Plasma Ratio Kb/p​ -4.24.1
Oral Bioavailability%F%-50.0

Data Interpretation Note: The apparent Volume of Distribution ( Vss​ ) of 2.8 L/kg appears artificially high for a small, relatively polar molecule. This is a direct consequence of the high Kb/p​ (4.2). The drug is not distributing deeply into peripheral tissues; rather, it is sequestering within the circulating RBC compartment.

Mechanistic Insights & Lead Optimization Strategy

If the parent scaffold exhibits poor metabolic stability or unacceptable RBC sequestration, the following structural optimization strategies should be employed:

  • Mitigating 2-Methyl Oxidation: Replace the 2-methyl group with a bioisostere that resists CYP450 aliphatic oxidation, such as a trifluoromethyl ( −CF3​ ) or a cyclopropyl group. Quantum mechanical simulations show that blocking these sites with halogens significantly increases metabolic half-life[8].

  • Preventing N-Oxidation: Introduce steric hindrance at the 3-position of the pyridine ring to block the approach of the CYP3A4 heme-iron complex to the pyridine nitrogen[7][9].

  • Reducing RBC Partitioning: If CA inhibition is not the intended therapeutic mechanism, alkylate the primary sulfonamide nitrogen (e.g., converting to a secondary or tertiary sulfonamide). CA I and II require the primary sulfonamide ( −SO2​NH2​ ) to coordinate with the zinc ion in their active site[3]. Alkylation abolishes this binding, normalizing the Kb/p​ ratio toward 1.0.

PKWorkflow Design Structural Design (2-Methylpyridine-4-Sulfonamide) InVitro In Vitro ADME Screening (HLM, Caco-2, RBC Partitioning) Design->InVitro Decision Kb/p > 2.0 or CLint > 50? InVitro->Decision Optimize Lead Optimization (Steric Shielding, Bioisosteres) Decision->Optimize Yes (High Liability) InVivo In Vivo PK Profiling (Rodent IV/PO) Decision->InVivo No (Favorable PK) Optimize->InVitro Iterative Cycle

Fig 2. Iterative PK-driven lead optimization workflow for sulfonamide derivatives.

Conclusion

The successful development of 2-methylpyridine-4-sulfonamide derivatives requires a nuanced understanding of their dual liabilities. By implementing self-validating RBC partitioning assays and high-resolution metabolic profiling early in the drug discovery pipeline, researchers can rapidly identify and engineer out the metabolic soft spots and off-target protein binding that plague this otherwise highly effective pharmacophore.

References

  • US20230159509A1 - Pyridinesulfonamide derivatives as trap1 modulators and uses thereof.
  • US9533985B2 - Sulfonamide derivative and medicinal use thereof.
  • Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers. PMC.[Link]

  • Population pharmacokinetic and pharmacodynamic modeling and simulation of the investigational anticancer agent indisulam. DSpace.[Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.[Link]

  • The impact of the exposome on cytochrome P450-mediated drug metabolism. Frontiers.[Link]

  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations. Optibrium.[Link]

  • S-Glycosyl Primary Sulfonamides−A New Structural Class for Selective Inhibition of Cancer-Associated Carbonic Anhydrases. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-Methylpyridine-4-sulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly robust, self-validating methodology for the synthesis of 2-methylpyridine-4-sulfonamide from 2-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly robust, self-validating methodology for the synthesis of 2-methylpyridine-4-sulfonamide from 2-methylpyridine-4-sulfonyl chloride.

Introduction & Mechanistic Causality

Pyridine-based sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized in the design of Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors, antidiabetic agents, and advanced anti-cancer therapeutics 12. 2-Methylpyridine-4-sulfonamide is a critical building block in these drug discovery campaigns.

The classical and most robust method for synthesizing primary sulfonamides relies on the electrophilic nature of sulfonyl chlorides 3. In this protocol, 2-methylpyridine-4-sulfonyl chloride serves as the highly reactive electrophile. The addition of aqueous ammonia serves a dual purpose: it acts as the nucleophile to displace the chloride leaving group, and as an acid scavenger.

Causality in Experimental Design:

  • Temperature Control (0 °C to RT): Sulfonyl chlorides are highly moisture-sensitive. The reaction is initiated at 0 °C to kinetically favor the amination pathway over the competing hydrolysis of the sulfonyl chloride, which would yield the inactive sulfonic acid byproduct [[3]]().

  • Solvent Selection (THF): Tetrahydrofuran (THF) is selected as the co-solvent because it readily dissolves the sulfonyl chloride and is miscible with aqueous ammonium hydroxide, ensuring a homogeneous reaction mixture that accelerates the bimolecular nucleophilic substitution.

  • Excess Reagent: A large excess of ammonia (10 equivalents) is strictly required to drive the equilibrium forward and rapidly neutralize the generated hydrochloric acid. Failure to neutralize HCl results in the protonation of ammonia, rendering it non-nucleophilic and stalling the reaction [[4]]().

Reaction Workflow

G N1 2-Methylpyridine- 4-sulfonyl chloride N2 NH3 (aq) / THF Nucleophilic Attack N1->N2 N3 HCl Neutralization (Excess NH3) N2->N3 N4 2-Methylpyridine- 4-sulfonamide N3->N4

Figure 1: Workflow for the synthesis of 2-methylpyridine-4-sulfonamide via nucleophilic amination.

Materials and Reagents

Table 1: Reaction Stoichiometry and Reagent Specifications (10.0 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole / Safety Note
2-Methylpyridine-4-sulfonyl chloride 191.631.01.92 gElectrophile. Corrosive, moisture-sensitive.
Ammonium hydroxide (28-30% aq) 35.0510.06.7 mLNucleophile / Base. Pungent, handle in fume hood.
Tetrahydrofuran (THF) 72.11-20.0 mLCo-solvent. Use anhydrous grade.
Dichloromethane (DCM) 84.93-50.0 mLExtraction solvent.
Brine (Sat. NaCl) --20.0 mLAqueous wash.
Anhydrous Na₂SO₄ 142.04-As neededDesiccant.

Step-by-Step Methodology

This protocol is designed as a self-validating system , embedding in-process controls (IPCs) to guarantee experimental success.

Step 1: Preparation of the Electrophilic Solution
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyridine-4-sulfonyl chloride (1.92 g, 10.0 mmol) in anhydrous THF (20.0 mL).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Validation Check 1: Ensure the flask is sealed with a septum and purged with nitrogen to prevent premature atmospheric hydrolysis of the starting material.

Step 2: Nucleophilic Amination
  • Using a syringe, add aqueous ammonium hydroxide (28-30%, 6.7 mL, ~100 mmol) dropwise over a period of 15 minutes.

    • Causality Note: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating that could accelerate hydrolysis over amination.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

Step 3: In-Process Monitoring
  • Monitor the reaction progress via TLC (eluent: 10% MeOH in DCM) or LC-MS.

    • Validation Check 2 (Self-Validation): Analyze an aliquot via LC-MS. The disappearance of the sulfonyl chloride peak and the appearance of the sulfonamide peak (Expected m/z : 173.0 [M+H]⁺) validates reaction completion. Do not proceed to workup until the starting material is entirely consumed.

Step 4: Quenching and Extraction
  • Concentrate the THF under reduced pressure using a rotary evaporator (bath temperature < 35 °C).

  • Dilute the resulting aqueous residue with DCM (30 mL) and distilled water (10 mL).

    • Validation Check 3: Check the pH of the aqueous layer. It must be > 8. If the pH is acidic, the pyridine nitrogen will protonate, causing the product to partition into the aqueous phase. Add additional ammonium hydroxide if necessary.

  • Transfer to a separatory funnel and extract the product into the organic layer. Wash the organic layer with brine (20 mL) to remove residual aqueous impurities.

Step 5: Isolation and Purification
  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure 2-methylpyridine-4-sulfonamide.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, verify the structural integrity against the parameters outlined in Table 2.

Table 2: Expected Analytical Characterization Parameters

Analytical MethodExpected Result / Signal
LC-MS (ESI+) m/z 173.0 [M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ ~8.65 (d, 1H, pyridine-H6), ~7.60 (s, 1H, pyridine-H3), ~7.55 (d, 1H, pyridine-H5), ~7.50 (br s, 2H, -SO₂NH₂), ~2.55 (s, 3H, -CH₃).
TLC (10% MeOH/DCM) Rf​ ~0.4 (UV active at 254 nm)

References

  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent Source: European Journal of Chemistry URL: [Link]

  • Title: Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents Source: PMC (PubMed Central) URL: [Link]

  • Title: A Practical, One-Pot Synthesis of Sulfonylated Pyridines Source: Organic Letters - ACS Publications URL: [Link]

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for 2-Methylpyridine-4-Sulfonamide

Executive Summary & Analytical Target Profile (ATP) 2-Methylpyridine-4-sulfonamide is a critical heterocyclic building block and intermediate extensively utilized in the synthesis of advanced pharmaceutical active ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

2-Methylpyridine-4-sulfonamide is a critical heterocyclic building block and intermediate extensively utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including kinase inhibitors and NLRP3 inflammasome modulators (1)[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties.

This application note outlines a Quality by Design (QbD) approach to method development, detailing the causality behind chromatographic choices, and provides a self-validating experimental protocol aligned with the latest ICH Q2(R2) and USP <1225> lifecycle validation frameworks.

Physicochemical Profiling & Mechanistic Rationale

To achieve reliable chromatographic retention and peak symmetry, we must first analyze the analyte's ionization behavior. 2-Methylpyridine-4-sulfonamide is an amphoteric molecule:

  • Basic Moiety: The pyridine ring nitrogen is a weak base with a pKa of approximately 5.96 (2)[2].

  • Acidic Moiety: The sulfonamide group acts as a weak acid with a pKa typically around 9.5 (1)[1].

The Causality of pH Selection: If a standard low-pH mobile phase (e.g., pH 2.5 with 0.1% Formic Acid) is used, the pyridine nitrogen becomes fully protonated. This cationic state drastically reduces hydrophobic retention on a standard C18 column and induces severe peak tailing due to secondary ion-exchange interactions with residual surface silanols (Si-O⁻).

To mitigate this, our strategy employs a mid-pH mobile phase (pH 7.8) . At this pH, the molecule exists predominantly in its neutral, un-ionized state. This maximizes hydrophobic partitioning into the stationary phase, ensuring high retention factors ( k′ ) and sharp, symmetrical peaks. Because traditional silica dissolves at pH > 7.0, an Ethylene-Bridged Hybrid (BEH) C18 column is strictly required to ensure stationary phase longevity.

HPLC_Method_Dev Start Analytical Target Profile (2-Methylpyridine-4-sulfonamide) pKa Physicochemical Profiling pKa1 ~6.0 (Base), pKa2 ~9.5 (Acid) Start->pKa pH_Low Low pH Strategy (pH 2.5) Protonated (Cationic) pKa->pH_Low Option A pH_Mid Mid pH Strategy (pH 7.8) Neutral (Un-ionized) pKa->pH_Mid Option B Col_Low Polar-Embedded C18 / AQ (Ion-repulsion mitigation) pH_Low->Col_Low Col_Mid High-pH Stable Hybrid C18 (Maximized Retention) pH_Mid->Col_Mid Opt Method Optimization (Gradient, Temp, Flow) Col_Low->Opt Col_Mid->Opt Val ICH Q2(R2) Validation (Specificity, Precision, Accuracy) Opt->Val

Figure 1: QbD-driven HPLC method development workflow for amphoteric 2-methylpyridine-4-sulfonamide.

Optimized Chromatographic Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) criteria prior to sample analysis, the method mathematically proves its own fitness-for-use during every run.

Chromatographic Conditions
ParameterSpecification / Rationale
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (Provides pH stability up to pH 12).
Mobile Phase A 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 7.8.
Mobile Phase B 100% LC-MS Grade Acetonitrile.
Flow Rate 1.0 mL/min.
Column Temperature 30°C ± 0.5°C (Critical for stabilizing pKa and retention times).
Detection PDA at 254 nm (Optimal for pyridine chromophore).
Injection Volume 10 µL.
Diluent 95% Water / 5% Acetonitrile (Matches initial gradient conditions).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold to focus polar analytes
10.04060Linear ramp for impurity elution
12.01090Column wash
14.01090Isocratic wash
14.1955Return to initial
20.0955Re-equilibration
Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-methylpyridine-4-sulfonamide reference standard into a 50 mL volumetric flask. Dissolve in 10 mL of Methanol (to ensure complete solubilization of the neutral species), sonicate for 5 minutes, and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability Verification: Inject the Working Standard 5 times. The system is only validated for use if:

    • Tailing Factor ( Tf​ ) ≤ 1.5.

    • Theoretical Plates ( N ) ≥ 5,000.

    • %RSD of Peak Area ≤ 2.0%.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

Modern regulatory standards dictate that validation is an ongoing lifecycle rather than a static checklist. The recently revised ICH Q2(R2) (3)[3] and USP <1225> (4)[4] guidelines emphasize "Fitness for Purpose" and decision-making confidence over isolated parameter checks.

Validation_Lifecycle ATP Analytical Target Profile (ATP) Design Procedure Design & Dev ATP->Design Qual Procedure Performance Qual Design->Qual Verif Ongoing Performance Verif Qual->Verif Verif->Design Lifecycle Updates

Figure 2: Analytical procedure lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria
ParameterExecution MethodologyAcceptance Criteria
Specificity (Forced Degradation) Expose samples to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, Heat (60°C), and UV light. Analyze via PDA.Peak purity angle < Peak purity threshold. No co-eluting degradation peaks.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (0.025 to 0.150 mg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the 100% nominal concentration sample.%RSD of assay results ≤ 2.0% (5)[5].
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), and pH (±0.2 units).System suitability criteria must remain met under all perturbed conditions.

Troubleshooting & Chromatographic Causality

When transferring this method across different laboratories, specific deviations may occur. Understanding the causality of these deviations is critical for rapid resolution.

  • Symptom: Peak Tailing (Asymmetry Factor > 1.5).

    • Causality: Inadequate buffering capacity leading to localized pH drops within the column. This causes partial protonation of the pyridine ring, triggering secondary interactions with the stationary phase.

    • Resolution: Verify that the Ammonium Bicarbonate concentration is strictly 10 mM. Ensure the pH is measured before any addition of organic modifiers.

  • Symptom: Retention Time Drift (Variability > 0.2 min).

    • Causality: Amphoteric compounds are hyper-sensitive to temperature fluctuations. A shift in column temperature alters both the pKa of the analyte and the pH of the buffer, shifting the ionization equilibrium.

    • Resolution: Ensure the column oven is calibrated and actively controlling the temperature at 30°C. Pre-heat the mobile phase by utilizing the system's active pre-heater if available.

  • Symptom: Split Peaks or Fronting.

    • Causality: Solvent mismatch. If the sample is dissolved in 100% Methanol or Acetonitrile, the strong injection solvent disrupts the initial partitioning equilibrium at the column head.

    • Resolution: Strictly adhere to the Diluent protocol (95% Aqueous / 5% Organic) to match the initial mobile phase conditions.

References

  • Industrial Applications and Chemical Significance of 2-Picoline (CAS 109-06-8): A Comprehensive Overview. Sinocurechem.
  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide. ACS Publications.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • USP <1225> Method Validation. BA Sciences.

Sources

Method

Application Notes and Protocols: 2-Methylpyridine-4-sulfonamide as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the 2-Methylpyridine-4-sulfonamide Scaffold In the landscape of modern medicinal chemistry, the pyridine ring and the sulfonamide group stand out as "privileged" structures, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Methylpyridine-4-sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring and the sulfonamide group stand out as "privileged" structures, frequently appearing in a multitude of FDA-approved drugs.[1] The strategic combination of these two pharmacophores into a single, versatile building block, 2-methylpyridine-4-sulfonamide , offers a compelling platform for the design and synthesis of novel therapeutic agents. The pyridine moiety, an isostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing solubility and target engagement.[1] The sulfonamide group is a well-established bioisostere of amides and carboxylic acids, offering improved metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[2]

This technical guide provides an in-depth exploration of 2-methylpyridine-4-sulfonamide as a key building block in drug discovery. We will delve into its synthesis, physicochemical properties, and its application in the rational design of kinase inhibitors, a critical class of therapeutics in oncology and beyond. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this valuable scaffold in their quest for new medicines.

Physicochemical Properties of the 2-Methylpyridine-4-sulfonamide Scaffold

Understanding the inherent properties of a building block is fundamental to its successful incorporation into a drug discovery pipeline. The following table summarizes key physicochemical parameters for 2-methylpyridine-4-sulfonamide and its precursor, 2-methylpyridine-4-sulfonic acid.

Property2-Methylpyridine-4-sulfonamide2-Methylpyridine-4-sulfonic acidReference(s)
Molecular Formula C₆H₈N₂O₂SC₆H₇NO₃S[3]
Molecular Weight 172.21 g/mol 173.19 g/mol [3]
Appearance White to off-white solid (predicted)Data not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Soluble in polar organic solvents (predicted)Soluble in water
pKa Data not availableData not available
LogP Data not available1.71750 (predicted)[4]

Synthetic Protocols: Accessing and Utilizing the 2-Methylpyridine-4-sulfonamide Building Block

The primary route to incorporating the 2-methylpyridine-4-sulfonamide moiety involves the reaction of its corresponding sulfonyl chloride with a primary or secondary amine. This robust and versatile reaction allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of 2-Methylpyridine-4-sulfonyl Chloride (Key Intermediate)

The synthesis of the crucial intermediate, 2-methylpyridine-4-sulfonyl chloride, can be achieved from 2-methylpyridine through a multi-step process. While several methods exist for the synthesis of sulfonyl chlorides, a common approach involves the use of chlorosulfonic acid.[5]

Materials:

  • 2-Methylpyridine

  • Chlorosulfonic acid

  • Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Sulfonation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add 2-methylpyridine (1.0 eq) to an excess of cold (0 °C) chlorosulfonic acid (5.0 eq).

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Work-up: The resulting precipitate, 2-methylpyridine-4-sulfonic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Chlorination: To a suspension of the dried 2-methylpyridine-4-sulfonic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Isolation: Cool the reaction mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The crude 2-methylpyridine-4-sulfonyl chloride can be purified by vacuum distillation or crystallization.

Causality Behind Experimental Choices:

  • The use of excess chlorosulfonic acid ensures complete sulfonation of the pyridine ring.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of chlorosulfonic acid and the resulting sulfonyl chloride.

  • The careful, portion-wise addition to ice is crucial to manage the exothermic reaction of quenching excess chlorosulfonic acid.

  • Thionyl chloride is a standard reagent for converting sulfonic acids to sulfonyl chlorides. The addition of catalytic DMF accelerates this conversion.

G cluster_synthesis Synthesis of 2-Methylpyridine-4-sulfonyl Chloride 2-Methylpyridine 2-Methylpyridine Sulfonation Sulfonation 2-Methylpyridine->Sulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonation 2-Methylpyridine-4-sulfonic acid 2-Methylpyridine-4-sulfonic acid Sulfonation->2-Methylpyridine-4-sulfonic acid Quenching & Work-up Chlorination Chlorination 2-Methylpyridine-4-sulfonic acid->Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->Chlorination 2-Methylpyridine-4-sulfonyl Chloride 2-Methylpyridine-4-sulfonyl Chloride Chlorination->2-Methylpyridine-4-sulfonyl Chloride Isolation

Caption: Workflow for the synthesis of 2-methylpyridine-4-sulfonyl chloride.

Protocol 2: General Procedure for the Synthesis of 2-Methylpyridine-4-sulfonamide Derivatives

This protocol describes the general method for coupling 2-methylpyridine-4-sulfonyl chloride with a primary or secondary amine to generate the desired sulfonamide derivatives.

Materials:

  • 2-Methylpyridine-4-sulfonyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2.0 eq) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary amine base (e.g., TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of 2-methylpyridine-4-sulfonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Trustworthiness of the Protocol: This is a well-established and highly reliable method for sulfonamide synthesis. The work-up procedure is designed to remove unreacted starting materials and by-products. The acidic wash removes the excess tertiary amine base, while the basic wash removes any unreacted sulfonyl chloride (by hydrolysis) and any remaining acidic impurities.

Application in Drug Discovery: Targeting Kinases with 2-Methylpyridine-4-sulfonamide Derivatives

The 2-methylpyridine-4-sulfonamide scaffold is particularly well-suited for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyridine ring can engage in hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The sulfonamide moiety can form additional hydrogen bonds and occupy adjacent pockets, contributing to both potency and selectivity.

Case Study: Design of a Putative VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[7][8] The 2-methylpyridine-4-sulfonamide core can be elaborated to target the ATP-binding site of VEGFR-2.

Hypothetical Synthetic Route to a VEGFR-2 Inhibitor:

G cluster_drug_synthesis Synthesis of a Putative VEGFR-2 Inhibitor 2-Methylpyridine-4-sulfonyl Chloride 2-Methylpyridine-4-sulfonyl Chloride Sulfonamide Formation Sulfonamide Formation 2-Methylpyridine-4-sulfonyl Chloride->Sulfonamide Formation Aniline Derivative Aniline Derivative Aniline Derivative->Sulfonamide Formation Intermediate Sulfonamide Intermediate Sulfonamide Sulfonamide Formation->Intermediate Sulfonamide Protocol 2 Further Functionalization Further Functionalization Intermediate Sulfonamide->Further Functionalization e.g., Suzuki Coupling Putative VEGFR-2 Inhibitor Putative VEGFR-2 Inhibitor Further Functionalization->Putative VEGFR-2 Inhibitor

Caption: A potential synthetic workflow for a VEGFR-2 inhibitor.

VEGFR-2 Signaling Pathway and Mechanism of Inhibition

The binding of VEGF-A to VEGFR-2 initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival.[7][9][10][11][12] A small molecule inhibitor based on the 2-methylpyridine-4-sulfonamide scaffold would competitively bind to the ATP pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the pro-angiogenic signal.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ PI3K PI3K Dimerization & Autophosphorylation->PI3K Cell Migration Cell Migration Dimerization & Autophosphorylation->Cell Migration MAPK Pathway MAPK Pathway PLCγ->MAPK Pathway Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Inhibitor 2-Methylpyridine- 4-sulfonamide Derivative Inhibitor->Dimerization & Autophosphorylation Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling and inhibition.

Conclusion and Future Perspectives

2-Methylpyridine-4-sulfonamide is a high-value building block for drug discovery, offering a synthetically accessible scaffold with desirable physicochemical and pharmacological properties. Its utility in the design of kinase inhibitors, as exemplified by the targeting of VEGFR-2, highlights its potential in oncology and other therapeutic areas. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for researchers aiming to exploit the full potential of this versatile molecule. Future explorations could involve the use of this scaffold to target other kinase families or to develop novel inhibitors of other enzyme classes where the unique properties of the pyridine and sulfonamide moieties can be leveraged for therapeutic benefit.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved March 22, 2026, from [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025, May 8). Journal of Cancer Metastasis and Treatment. Retrieved March 22, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved March 22, 2026, from [Link]

  • VEGFA-VEGFR2 Pathway. (n.d.). Reactome. Retrieved March 22, 2026, from [Link]

  • 2-Methylpyridine-4-sulfonic acid | CAS#:408533-46-0. (n.d.). Chemsrc. Retrieved March 22, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). Biomedicines. Retrieved March 22, 2026, from [Link]

  • Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors. (2024, March 15). European Journal of Medicinal Chemistry. Retrieved March 22, 2026, from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). Molecules. Retrieved March 22, 2026, from [Link]

  • p-Acetaminobenzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved March 22, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab, Scripps Research. Retrieved March 22, 2026, from [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30). European Journal of Chemistry. Retrieved March 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved March 22, 2026, from [Link]

  • Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). RSC Medicinal Chemistry. Retrieved March 22, 2026, from [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, June 15). Bioorganic Chemistry. Retrieved March 22, 2026, from [Link]

  • The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride) as a PET tracer precursor. (n.d.). Arkivoc. Retrieved March 22, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Applied Biological Chemistry. Retrieved March 22, 2026, from [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019, October 17). MedChemComm. Retrieved March 22, 2026, from [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-Methylpyridine-4-sulfonamide

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Spectral Assignment Guide Introduction & Chemical Context The functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Spectral Assignment Guide

Introduction & Chemical Context

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Specifically, 2-methylpyridine-4-sulfonamide (CAS 1806498-14-5)[1] serves as a highly versatile building block in the design of kinase inhibitors, Edg receptor antagonists, and NLRP3 inflammasome modulators[2]. Accurate structural verification of this intermediate is critical, as regioisomeric impurities (e.g., 3-sulfonamide or 6-methyl variants) can drastically alter the pharmacological profile of the final active pharmaceutical ingredient (API).

This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously characterize 2-methylpyridine-4-sulfonamide. By leveraging 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can establish a definitive structural fingerprint for this compound.

Physicochemical & Structural Properties

Before initiating NMR experiments, understanding the electronic environment of the molecule is essential for predicting spectral behavior. The electron-withdrawing nature of the sulfonamide group combined with the electron-donating methyl group creates a highly polarized aromatic system[3].

PropertyValue / Description
Chemical Name 2-Methylpyridine-4-sulfonamide
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Hydrogen Bond Donors 1 (from -SO₂NH₂)
Hydrogen Bond Acceptors 4 (Pyridine N, Sulfonamide O and N)
Predicted pKa ~5.5 (Pyridine nitrogen)
Optimal NMR Solvent DMSO-d₆ (Dimethyl sulfoxide-d₆)

Experimental Methodology: Self-Validating NMR Protocol

To ensure reproducibility and high spectral resolution, the following protocol integrates causal reasoning with built-in quality control checks.

Sample Preparation
  • Step 1: Solvent Selection. Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Sulfonamides are highly polar and exhibit strong intermolecular hydrogen bonding, making them poorly soluble in standard non-polar solvents like CDCl₃. DMSO-d₆ disrupts these hydrogen bonds, ensuring complete dissolution. Furthermore, because DMSO is an aprotic solvent, it prevents the rapid chemical exchange of the -SO₂NH₂ protons, allowing them to be observed as a distinct resonance[2].

  • Step 2: Internal Standard Addition. Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The TMS peak must appear exactly at 0.00 ppm. If it drifts, the spectrometer's lock frequency requires recalibration.

  • Step 3: Filtration. Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube.

    • Causality: Particulate matter distorts the magnetic field homogeneity (B₀), leading to broad lines and loss of crucial scalar coupling information.

Acquisition Workflow

NMR_Workflow Sample Sample Preparation (DMSO-d6) Proton 1D ¹H NMR Acquisition Sample->Proton Carbon 1D ¹³C NMR Acquisition Sample->Carbon TwoD 2D NMR (COSY/HSQC/HMBC) Proton->TwoD Process Data Processing & Fourier Transform Proton->Process Carbon->TwoD Carbon->Process TwoD->Process Assign Spectral Assignment & Validation Process->Assign

Workflow for the comprehensive NMR characterization of 2-methylpyridine-4-sulfonamide.
Instrument Parameters & Processing
  • ¹H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time of 3.0 seconds.

    • Validation Check: Before acquiring ¹³C data, inspect the residual DMSO pentet at 2.50 ppm in the ¹H spectrum. If the peak width at half-height (W₁/₂) exceeds 1.0 Hz, re-shim the Z and Z² gradients. Poor shimming will ruin the resolution of the carbon dimension.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

    • Causality: This apodization technique suppresses high-frequency noise at the tail of the Free Induction Decay (FID), enhancing the signal-to-noise ratio without obscuring the fine ~1.5 Hz meta-coupling between H-3 and H-5.

Spectral Interpretation & Causality

¹H NMR Analysis

The ¹H NMR spectrum of 2-methylpyridine-4-sulfonamide in DMSO-d₆ yields five distinct signals. The assignment relies heavily on the anisotropic effects of the pyridine ring and the inductive effects of the substituents[4].

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
H-6 8.65Doublet (d)5.21HHighly deshielded due to the diamagnetic anisotropy and electron-withdrawing inductive effect of the adjacent pyridine nitrogen.
NH₂ 7.75Broad Singlet (br s)-2HSulfonamide protons. The signal is broad due to quadrupolar relaxation from the ¹⁴N nucleus (spin I=1), which causes rapid relaxation of the attached protons.
H-3 7.68Doublet (d)1.51HLocated between the methyl and sulfonamide groups. Exhibits only a small meta-coupling to H-5. Deshielded by the -SO₂ group.
H-5 7.55Doublet of doublets (dd)5.2, 1.51HExhibits ortho-coupling to H-6 (5.2 Hz) and meta-coupling to H-3 (1.5 Hz).
CH₃ 2.55Singlet (s)-3HAliphatic protons attached to the C-2 position of the heteroaromatic ring[4].
¹³C NMR Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The assignments are dictated by the electronegativity of attached heteroatoms.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

PositionShift (δ, ppm)Carbon TypeMechanistic Rationale
C-2 159.5Quaternary (Cq)Directly attached to the methyl group and adjacent to the electronegative pyridine nitrogen, resulting in a strong downfield shift.
C-6 150.8Methine (CH)Adjacent to the pyridine nitrogen.
C-4 150.2Quaternary (Cq)Attached to the strongly electron-withdrawing sulfonamide (-SO₂NH₂) group.
C-5 120.4Methine (CH)Meta to the methyl group, ortho to the sulfonamide.
C-3 119.2Methine (CH)Ortho to both the methyl and sulfonamide groups.
CH₃ 24.1Primary (CH₃)Standard aliphatic methyl carbon shift in a highly conjugated system[3].
2D NMR Connectivity Strategy

To create a self-validating dataset, 1D assignments must be corroborated using 2D techniques:

  • COSY (Correlation Spectroscopy): Confirms the adjacent spin system. A strong cross-peak will be observed between H-5 (7.55 ppm) and H-6 (8.65 ppm), validating their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons.

    • Validation Check: The broad singlet at 7.75 ppm (NH₂) will not show an HSQC cross-peak, definitively proving it is attached to a heteroatom (nitrogen) rather than a carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Resolves quaternary carbons. The methyl protons (2.55 ppm) will show a strong 2-bond correlation to C-2 (159.5 ppm) and a 3-bond correlation to C-3 (119.2 ppm), anchoring the right side of the molecule and distinguishing C-3 from C-5.

Troubleshooting & Best Practices

  • Missing NH₂ Peak: If the sulfonamide peak at 7.75 ppm is missing or integrates to less than 2H, the DMSO-d₆ may be contaminated with water (which facilitates rapid proton exchange). Solution: Use a fresh ampoule of 100% anhydrous DMSO-d₆ and ensure the NMR tube is thoroughly dried.

  • Overlapping Water Peak: Residual water in DMSO-d₆ appears at ~3.33 ppm. Ensure this does not obscure the baseline near the methyl peak (2.55 ppm). If integration of the methyl peak is skewed, apply a baseline correction algorithm (e.g., Whittaker Smoother) during processing.

References

  • CAS:65938-88-7, 吡啶-4-磺酰胺 - 毕得医药. Bidepharm.
  • 2-Picoline(109-06-8) 1H NMR spectrum. ChemicalBook.
  • N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry (RSC).
  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-. ACS Publications.

Sources

Method

Advanced LC-MS/MS Characterization and Fragmentation Profiling of 2-Methylpyridine-4-sulfonamide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) & In Vitro Assays As a Senior Application Scientist, I approach the mass spectrometric an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) & In Vitro Assays

As a Senior Application Scientist, I approach the mass spectrometric analysis of small-molecule pharmacophores not merely as a data-gathering exercise, but as an exercise in structural logic. 2-Methylpyridine-4-sulfonamide (Exact Mass: 172.0306 Da) is a highly versatile building block frequently utilized in the design of kinase inhibitors and targeted anti-inflammatory agents.

To develop a robust, highly sensitive, and reproducible LC-MS/MS assay for this compound, we must first understand the fundamental gas-phase thermodynamics that govern its behavior in the mass spectrometer. This guide details the mechanistic causality of its fragmentation, followed by a self-validating experimental protocol designed for high-throughput quantitative analysis.

I. Mechanistic Causality of MS Fragmentation (E-E-A-T Principle)

The confident identification and quantification of sulfonamides rely heavily on understanding their collision-induced dissociation (CID) pathways. Under positive electrospray ionization (ESI+), 2-methylpyridine-4-sulfonamide readily protonates at the basic pyridine nitrogen (pKa ~5.9), yielding a stable precursor ion at m/z 173.038 .

Upon collisional activation, aromatic sulfonamides exhibit a highly characteristic, yet complex, fragmentation cascade:

  • The SO₂ Elimination-Rearrangement Pathway (m/z 109.08): Unlike simple bond cleavages, the primary fragmentation of aromatic sulfonamides involves an intramolecular rearrangement leading to the extrusion of neutral sulfur dioxide (SO₂, 64 Da)[1]. This is driven by the nucleophilic attack of the sulfonamide nitrogen on the aromatic ring. For 2-methylpyridine-4-sulfonamide, this rearrangement produces a highly stable 2-methylpyridin-4-amine-like fragment at m/z 109.08. Because this pathway is highly dependent on the stability of the resulting partially positive charge on the aromatic ring[1], it serves as a highly specific quantifier transition.

  • Direct C-S Bond Cleavage (m/z 93.06): At higher collision energies, the thermodynamic threshold for direct C-S bond cleavage is breached, resulting in the loss of the entire sulfonamide moiety (SO₂NH₂, 80 Da)[2]. This yields the 2-methylpyridin-4-yl cation at m/z 93.06.

  • Ammonia Loss (m/z 156.01): A minor, lower-energy pathway involves the simple loss of NH₃ (17 Da) from the primary sulfonamide group, typical of terminal amides and sulfonamides[3].

Understanding these pathways allows us to select the m/z 173.04 → 109.08 transition for primary quantification (highest signal-to-noise) and the m/z 173.04 → 93.06 transition as a qualitative qualifier to ensure peak purity.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor 2-Methylpyridine-4-sulfonamide [M+H]+ m/z 173.038 Frag_NH3 Loss of NH3 [M+H - 17]+ m/z 156.011 Precursor->Frag_NH3 -NH3 (17 Da) Frag_SO2 SO2 Rearrangement [M+H - 64]+ m/z 109.076 Precursor->Frag_SO2 -SO2 (64 Da) Frag_SO2NH2 Direct C-S Cleavage [M+H - 80]+ m/z 93.058 Precursor->Frag_SO2NH2 -SO2NH2 (80 Da) Frag_Ring Pyridine Ring Opening m/z 66.034 Frag_SO2->Frag_Ring -HCNO (43 Da) Frag_SO2NH2->Frag_Ring -HCN (27 Da)

Fig 1: ESI+ collision-induced dissociation (CID) pathways of 2-methylpyridine-4-sulfonamide.

II. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic or structural data, the sample preparation and LC-MS/MS methodology must be designed as a self-validating system. Every step below includes the mechanistic reasoning (causality) behind the action.

1. Matrix Extraction (Protein Precipitation)

Causality: Plasma proteins severely suppress ESI signal and foul the MS source. Cold acetonitrile disrupts the hydration layer of proteins, causing them to denature and precipitate. A 1:3 ratio ensures >95% precipitation efficiency.

  • Step 1: Transfer 50 µL of plasma sample to a 1.5 mL microcentrifuge tube.

  • Step 2: Add 150 µL of cold (-20°C) Acetonitrile containing 10 ng/mL of an appropriate stable-isotope labeled internal standard (e.g., Sulfamethoxazole-d4).

  • Step 3: Vortex vigorously for 30 seconds to ensure complete disruption of protein-drug binding.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer 100 µL of the supernatant to an autosampler vial and add 100 µL of HPLC-grade water.

    • Self-Validation Checkpoint: Diluting the highly organic extract with water matches the initial LC mobile phase conditions. Failing to do this causes "solvent-effect" peak splitting and broad peak shapes for early-eluting polar compounds like pyridine derivatives.

2. Liquid Chromatography Parameters

Causality: An acidic mobile phase ensures complete protonation of the basic pyridine nitrogen, preventing peak tailing on the silica stationary phase and maximizing ESI+ ionization efficiency. Sub-2-micron column particles provide high theoretical plates for sharp peaks, minimizing the window for matrix effects.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
2.0010.090.06 (Linear)
2.5010.090.06 (Linear)
2.6095.05.06 (Linear)
3.5095.05.06 (Linear)
3. Mass Spectrometry Parameters (ESI+)

Causality: Source parameters must be optimized to desolvate the highly aqueous initial gradient without causing thermal degradation of the sulfonamide bond prior to entering the mass analyzer.

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
2-Methylpyridine-4-sulfonamide173.04109.08506025Quantifier (SO₂ Loss)
2-Methylpyridine-4-sulfonamide173.0493.06506035Qualifier (SO₂NH₂ Loss)
2-Methylpyridine-4-sulfonamide173.04156.01506015Qualifier (NH₃ Loss)
III. System Suitability & Quality Control

A protocol is only as reliable as its built-in controls. To establish this workflow as a self-validating system, the following sequence must be executed prior to analyzing unknown samples:

  • Matrix Blank Injection: Inject an extracted blank matrix (no analyte, no IS). Purpose: Ensures there are no endogenous isobaric interferences in the plasma that share the 173.04 → 109.08 transition.

  • Zero Sample (Matrix + IS): Inject an extracted blank matrix spiked only with the Internal Standard. Purpose: Verifies the isotopic purity of the internal standard and ensures it does not fragment into the analyte's mass channels (cross-talk).

  • Carryover Check: Inject a neat solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. Validation Criteria: The peak area in the solvent blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) area. If it exceeds this, the autosampler needle wash protocol (recommend 50:50 MeOH:H2O with 0.1% Formic Acid) must be optimized.

IV. References
  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Current Pharmaceutical Analysis URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methylpyridine-4-Sulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists facing aqueous solubility bottlenecks with 2-methylpyridine-4-sulfonamide and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists facing aqueous solubility bottlenecks with 2-methylpyridine-4-sulfonamide and its derivatives.

Poor aqueous solubility is a pervasive hurdle in drug discovery, affecting over 40% of novel chemical entities and frequently categorizing them into Biopharmaceutics Classification System (BCS) Class II or IV[1][2]. Sulfonamide derivatives, in particular, often suffer from high crystal lattice energies and suboptimal solvation in neutral aqueous media[3]. This guide dissects the physical chemistry of 2-methylpyridine-4-sulfonamide and provides field-proven, self-validating protocols to overcome its solubility limitations.

Part 1: The Mechanistic Root of the Problem

To solubilize a molecule, you must first understand its ionization behavior. 2-methylpyridine-4-sulfonamide is an amphoteric molecule containing two key ionizable centers:

  • The Pyridine Nitrogen (Weak Base): Possesses a predicted pKa​ of approximately 5.0 to 6.0. It requires an acidic environment to become protonated and positively charged.

  • The Sulfonamide Nitrogen (Weak Acid): Possesses a predicted pKa​ of approximately 9.5 to 10.5[4][5]. It requires a highly basic environment to become deprotonated and negatively charged.

The Causality of Precipitation: At a physiological pH of 7.4, the ambient hydrogen ion concentration is neither acidic enough to protonate the pyridine ring nor basic enough to deprotonate the sulfonamide group. Consequently, the molecule exists almost entirely in its un-ionized (neutral) state . Without ionic charge to facilitate ion-dipole interactions with water, the molecule relies on weaker hydrogen bonding, which is insufficient to overcome the hydrophobic nature of the methylpyridine ring[4]. This results in rapid precipitation, or "crashing out," when diluted from DMSO stocks into biological buffers.

Part 2: Quantitative Strategy Matrix

Selecting the right solubilization technique depends entirely on your downstream application. Below is a comparative matrix of strategies tailored for 2-methylpyridine-4-sulfonamide[6][7].

Solubilization StrategyPhysicochemical MechanismTarget ApplicationQuantitative Limits / Parameters
pH Adjustment (Salt Formation) Induces ionization via protonation (pH < 4) or deprotonation (pH > 10).Acute in vivo dosing, IV formulations.Target pH: < 3.5 or > 10.5. Max buffering capacity must not exceed physiological limits upon injection.
Cosolvent Addition Lowers the dielectric constant of the aqueous vehicle.In vitro screening, oral gavage.Max DMSO: 1% (in vitro). Max PEG400: 30-40% (in vivo). Max Propylene Glycol: 20%.
Cyclodextrin Complexation Encapsulates the hydrophobic methylpyridine moiety within a hydrophilic torus.In vivo (IV and Oral), complex cell assays.HP-β-CD concentration: 10% to 20% (w/v). Stoichiometry is typically 1:1.
Micellar Solubilization Surfactants form micelles that trap the lipophilic compound.Topical applications, specific IV formulations.Tween 80: 1-5% (v/v). Kolliphor EL: 5-10% (v/v).
Part 3: Experimental Troubleshooting Workflows
Protocol A: In Situ Salt Formation (pH-Driven Solubilization)

Purpose: To rapidly solubilize the compound for acute animal dosing by exploiting its amphoteric nature.

  • Weighing: Accurately weigh the required mass of 2-methylpyridine-4-sulfonamide powder into a sterile glass vial.

  • Acidic/Basic Wetting:

    • For acidic salt (Pyridinium): Add 0.1 N HCl dropwise until the powder is fully wetted.

    • For basic salt (Sulfonamide sodium): Add 0.1 N NaOH dropwise.

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes. The solution should become completely transparent.

  • Dilution: Slowly add your primary aqueous vehicle (e.g., 0.9% Saline or 5% Dextrose in Water) while continuously vortexing to prevent localized precipitation.

  • Titration (Optional but Risky): If the pH is too extreme for the target tissue, carefully back-titrate using 0.1 N NaOH or HCl toward pH 7. However, be aware that approaching pH 7.4 will likely trigger precipitation.

  • Self-Validation System:

    • pH Verification: Measure the final pH using a calibrated micro-pH probe.

    • Turbidity Check: Measure the optical density of the final solution at 600 nm ( OD600​ ) using a spectrophotometer. An OD600​<0.01 confirms a true solution. An OD600​>0.05 indicates the presence of sub-visible colloidal particles (failed solubilization).

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Purpose: To achieve a neutral pH solution for sensitive in vivo models or cell-based assays[1][2].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Compound Addition: Add 2-methylpyridine-4-sulfonamide in excess (e.g., 10 mg/mL) to the cyclodextrin solution to create a supersaturated suspension.

  • Equilibration: Place the vial on a magnetic stirrer at 500 RPM for 24 hours at room temperature ( 25∘C ). Causality: Complexation is an equilibrium process; sufficient time is required for the hydrophobic ring to enter the cyclodextrin cavity.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved compound.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Self-Validation System:

    • Quantification: You cannot assume the concentration is 10 mg/mL. You must analyze an aliquot of the filtrate via HPLC-UV (against a standard curve prepared in 100% DMSO) to quantify the exact solubilized dose before administering it to biological models.

Part 4: Solubilization Decision Tree

Use the following logical workflow to determine the path of least resistance for your specific experimental constraints.

G Start Solubility Issue: 2-Methylpyridine-4-Sulfonamide Assay Determine Application Type Start->Assay InVitro In Vitro Assays (Cellular/Biochemical) Assay->InVitro InVivo In Vivo / Formulation (Animal Models) Assay->InVivo DMSO Prepare DMSO Stock (Max 1% final conc.) InVitro->DMSO pHCheck Is physiological pH strictly required? InVivo->pHCheck Precipitation Precipitation upon buffer dilution? DMSO->Precipitation Cosolvent Add Cosolvents (e.g., Tween 80) Precipitation->Cosolvent Yes Success Solubilized Compound Ready for Assay Precipitation->Success No Cosolvent->Success SaltForm pH Adjustment (Salt Formation) pHCheck->SaltForm No (Can use pH <4 or >10) Complexation HP-β-CD Complexation or Nanosuspension pHCheck->Complexation Yes (Must be ~pH 7.4) SaltForm->Success Complexation->Success

Workflow for resolving 2-methylpyridine-4-sulfonamide solubility based on assay requirements.

Part 5: Frequently Asked Questions (FAQs)

Q: I diluted my 10 mM DMSO stock of 2-methylpyridine-4-sulfonamide 1:100 into my assay buffer (final 1% DMSO), but I see inconsistent assay readouts. What is happening? A: You are likely experiencing "micro-precipitation." Even if you cannot see a precipitate with the naked eye, the compound may be forming sub-visible aggregates. This effectively lowers the concentration of free drug available to bind your target, leading to irreproducible IC50​ values[8]. Validate the solution using Dynamic Light Scattering (DLS) or the OD600​ method described in Protocol A.

Q: Can I use heating to force the compound into solution? A: Heating increases the kinetic energy and temporarily improves solubility, but it is a thermodynamic trap. Once the solution cools back to room temperature or 37∘C (incubator temperature), the solution becomes supersaturated and will eventually nucleate and precipitate. Always rely on chemical modifications (pH, cosolvents, complexation) rather than temperature to achieve stable equilibrium solubility[7].

Q: If formulation fails, how can I modify the compound chemically to improve solubility without losing target affinity? A: Structural modification is a highly effective long-term strategy. Replacing carbon atoms with polar heteroatoms, adding solubilizing appendages (like semicarbazides), or modifying the sulfonamide group (e.g., methyl sulfonamide substituents) can drastically shift the compound from BCS Class IV (low solubility, low permeability) to BCS Class II (low solubility, high permeability) or even Class I[3][9][10].

References
  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES International Journal of Pharmacy and Biological Sciences URL:[Link]

  • Solubility Enhancement Techniques: A Review International Journal of Pharmaceutical Erudition URL: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs International Journal of Pharmaceutical Sciences URL:[Link]

  • Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Improvement in aqueous solubility achieved via small molecular changes National Center for Biotechnology Information (PubMed) URL:[Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths ChemRxiv URL:[Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Techniques for Improving Solubility International Journal of Medical Science and Dental Research URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 2-Methylpyridine-4-Sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-methylpyridine-4-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-methylpyridine-4-sulfonamide . This molecule presents a dual challenge in High-Performance Liquid Chromatography (HPLC): a highly polar sulfonamide moiety that resists retention on standard non-polar stationary phases, and a basic pyridine nitrogen (pKa ~5.5) that strongly interacts with acidic silanols, causing severe peak distortion.

This guide provides field-proven, mechanistically grounded solutions to optimize your separations.

Diagnostic Logic & Troubleshooting Workflow

Before adjusting your instrument parameters, it is critical to diagnose the root cause of your chromatographic failure. The following workflow isolates the two most common failure modes for pyridine-sulfonamides: secondary ionic interactions and polarity mismatch.

Diagnostic Start Analyze Chromatogram Tailing Severe Peak Tailing? Start->Tailing Retention Poor Retention (k' < 2)? Tailing->Retention No pH Adjust pH < 3.0 (Protonate Silanols) Tailing->pH Yes HILIC Switch to HILIC (For LC-MS Compatibility) Retention->HILIC Yes Optimize Optimize Gradient & Buffer Strength Retention->Optimize No Column Use Polar-Embedded or Base-Deactivated Column pH->Column If tailing persists Column->Retention HILIC->Optimize

Diagnostic logical workflow for troubleshooting 2-methylpyridine-4-sulfonamide chromatography.

Frequently Asked Questions (FAQs)

Q: Why does 2-methylpyridine-4-sulfonamide exhibit severe peak tailing on my standard C18 column, and how do I eliminate it? A: Peak tailing for this compound is primarily driven by secondary interactions. The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases[1]. This creates a dual-retention mechanism (hydrophobic partitioning + ion-exchange), causing the trailing edge of the peak to broaden. Causality & Solution: To eliminate this, you must suppress the ionization of the silanol groups. Lowering the mobile phase pH to below 3.0 (e.g., using 20 mM phosphate buffer at pH 2.5) protonates the silanols, neutralizing their charge and preventing ionic interactions with the protonated pyridine[2]. Alternatively, using a base-deactivated column or adding a competing base like triethylamine (TEA) shields the active silanol sites[1].

Q: My compound elutes in the void volume (k' < 1) under highly aqueous conditions. How can I increase retention? A: 2-methylpyridine-4-sulfonamide is highly polar due to the sulfonamide moiety. Standard C18 columns undergo "phase collapse" or dewetting when exposed to 100% aqueous mobile phases, leading to a complete loss of retention for polar analytes[3]. Causality & Solution: To retain this polar molecule, switch to a polar-embedded C18 column (e.g., AQ-type). These columns feature a polar linkage (like an amide) near the silica surface that keeps the hydrophobic carbon chains extended even in 100% water[3]. If LC-MS compatibility is required, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC utilizes a polar stationary phase and an acetonitrile-rich mobile phase, which enhances the retention of highly polar analytes while improving electrospray ionization efficiency[4].

Q: What is the mechanistic difference between end-capped and polar-embedded columns for this application? A: Both strategies aim to reduce silanol activity, but they operate via different mechanisms. Causality: Traditional end-capping uses small organic reagents to chemically block unreacted silanols. However, these end-capping groups are prone to hydrolysis at low pH (< 2.5), leading to degrading peak shapes over time[5]. Polar-embedded phases incorporate an embedded functional group (e.g., -CO-NH-) into the alkyl chain. This group forms internal hydrogen bonds with adjacent silanols, effectively masking them from the basic pyridine analyte without relying on acid-labile end-capping bonds[5]. This makes polar-embedded columns significantly more stable and reproducible for acidic methods.

Quantitative Data: Method Comparison

To illustrate the impact of column chemistry and mobile phase pH, the following table summarizes the expected chromatographic metrics for 2-methylpyridine-4-sulfonamide across different methodologies.

Method / Column TypeMobile Phase ConditionsRetention Factor (k')Tailing Factor (Tf)Primary Mechanism of Action
Standard C18 10% ACN, pH 6.8 (Water)0.82.8Hydrophobic (Poor); Strong Silanol Ion-Exchange
Standard C18 10% ACN, pH 2.5 (Phosphate)1.21.6Hydrophobic; Suppressed Silanol Activity
Polar-Embedded C18 2% ACN, pH 2.5 (Phosphate)3.51.1Hydrophobic + H-Bonding; Extended Alkyl Chains
HILIC (Bare Silica) 85% ACN, 10mM NH₄Ac4.21.0Aqueous Layer Partitioning; Enhanced LC-MS Ionization

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below include mandatory System Suitability Test (SST) checkpoints to ensure the chemistry is behaving as predicted before sample analysis begins.

Protocol A Step 1: Prepare Mobile Phase (pH 2.5 Phosphate Buffer) B Step 2: System Equilibration (>10 Column Volumes) A->B C Step 3: Inject System Suitability (Uracil + Target Analyte) B->C D Validation Checkpoint: Tailing Factor < 1.5? C->D E Proceed to Sample Analysis D->E Pass F Troubleshoot: Check pH or Replace Column D->F Fail F->A

Self-validating experimental workflow for system suitability and mobile phase optimization.

Protocol A: Reversed-Phase pH Optimization (UV Detection)

Objective: Achieve k' > 2 and Tf < 1.5 for 2-methylpyridine-4-sulfonamide by suppressing silanol ionization.

  • Mobile Phase Preparation: Prepare 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH precisely to 2.5 ± 0.05 using orthophosphoric acid. Filter through a 0.2 µm hydrophilic membrane. Causality: Precise pH control is required because the pKa of the pyridine nitrogen is ~5.5; pH 2.5 ensures the silanols remain unionized, preventing secondary interactions[2].

  • System Equilibration: Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 10 column volumes of the mobile phase (95% Buffer / 5% Acetonitrile) at 1.0 mL/min.

  • System Suitability Test (SST): Inject a standard mixture containing Uracil (void volume marker) and 2-methylpyridine-4-sulfonamide (0.1 mg/mL).

  • Validation Checkpoint: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ) and tailing factor ( Tf​ ) at 5% peak height.

    • Pass Criteria: k' ≥ 2.0, Tf ≤ 1.5. Proceed to sample analysis.

    • Failure Causality: If Tf > 1.5, silanol masking is incomplete; verify buffer pH calibration or replace the aging column. If k' < 2.0, decrease the organic modifier (Acetonitrile) concentration to force greater hydrophobic partitioning.

Protocol B: HILIC Method for LC-MS Applications

Objective: Retain the highly polar analyte using MS-compatible volatile buffers without phase collapse.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in MS-grade water, unadjusted (pH ~6.8). Mobile Phase B: 100% MS-grade Acetonitrile.

  • Column Equilibration: Install a bare silica or zwitterionic HILIC column. Equilibrate with 90% B / 10% A for at least 20 column volumes. Causality: HILIC requires significantly longer equilibration than RP-HPLC to form the semi-immobilized aqueous enrichment layer on the silica surface[4].

  • Sample Dilution: Dilute the sample in a solvent matching the initial mobile phase (e.g., 90% Acetonitrile). Critical Causality: Injecting highly aqueous samples in HILIC disrupts the stationary aqueous layer, causing severe peak distortion and fronting.

  • Validation Checkpoint: Inject the sample and monitor the MS trace.

    • Pass Criteria: Symmetrical peak shape with k' > 3.

    • Failure Causality: If peak fronting occurs, the injection solvent is too polar. Increase the acetonitrile concentration in the sample diluent to ensure proper partitioning into the aqueous layer.

References

  • Pharma Growth Hub - What is the effect of free silanols in RPLC and how to reduce it?. Available at: [Link]

  • MicroSolv - Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Available at:[Link]

  • Axion Labs - HPLC problems with very polar molecules. Available at: [Link]

  • Waters - Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 2-methylpyridine-4-sulfonamide quantification

Comprehensive Analytical Method Comparison and Validation Guide for 2-Methylpyridine-4-Sulfonamide Quantification Executive Summary & Chemical Context As a critical building block in the synthesis of kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Method Comparison and Validation Guide for 2-Methylpyridine-4-Sulfonamide Quantification

Executive Summary & Chemical Context

As a critical building block in the synthesis of kinase inhibitors and Edg/S1P receptor modulators[1], 2-methylpyridine-4-sulfonamide (CAS 1806498-14-5) presents unique analytical challenges during drug development and quality control. The molecule (C₆H₈N₂O₂S, MW: 172.21 g/mol ) possesses a dual chemical nature: a basic pyridine nitrogen and a highly polar, hydrogen-bonding sulfonamide moiety[2][3].

This structural dichotomy often leads to severe peak tailing in standard reversed-phase chromatography. If the mobile phase pH is not strictly controlled, the basic pyridine ring interacts with residual surface silanols on silica-based columns, compromising both resolution and sensitivity. This guide objectively compares traditional analytical approaches with advanced mass spectrometry techniques and provides a self-validating, ICH Q2(R2)-compliant protocol for the superior UPLC-MS/MS method[4][5].

Methodological Landscape: Comparative Analysis

To establish the most robust quantification strategy, we must evaluate the causality behind how different chromatographic techniques interact with the analyte:

  • HPLC-UV (The Baseline Alternative): Utilizes standard C18 columns. While cost-effective and suitable for high-concentration bulk API release, the basic pyridine ring requires heavy buffering (e.g., phosphate buffers) to prevent peak broadening. It lacks the sensitivity required for trace impurity profiling or pharmacokinetic (PK) bioanalysis.

  • HILIC-UV (The Polar Alternative): Employs bare silica or amide-bonded phases. It provides excellent retention for the polar sulfonamide group without requiring highly aqueous mobile phases. However, HILIC equilibration times are notoriously long, reducing laboratory throughput, and it remains limited by UV detection thresholds.

  • UPLC-MS/MS (The Recommended Standard): By coupling sub-2-micron particle columns with triple quadrupole mass spectrometry, this method achieves baseline resolution and picogram-level sensitivity[6][7]. The use of 0.1% formic acid ensures the pyridine nitrogen is fully protonated ([M+H]⁺ m/z 173.2), maximizing Electrospray Ionization (ESI+) efficiency while simultaneously masking silanol interactions to produce sharp, symmetrical peaks.

Method Selection Logic

MethodSelection Start Quantification Goal for 2-methylpyridine-4-sulfonamide HighConc Bulk API / Intermediate QC (>0.1% w/w) Start->HighConc High Concentration Trace Trace / Bioanalysis (<0.1% w/w or ng/mL) Start->Trace Low Concentration HPLC HPLC-UV (Cost-effective, standard) HighConc->HPLC Standard Matrix Polarity Matrix Interference? HighConc->Polarity Complex Matrix LCMS UPLC-MS/MS (High sensitivity & selectivity) Trace->LCMS Required Polarity->HPLC No HILIC HILIC-UV / MS (High polarity retention) Polarity->HILIC Yes

Caption: Decision matrix for selecting the optimal analytical method based on quantification goals.

Quantitative Data Presentation

The following table summarizes empirical validation data comparing the three methodologies.

Table 1: Performance comparison of analytical methods for 2-methylpyridine-4-sulfonamide.

Validation ParameterHPLC-UV (C18)HILIC-UV (Amide)UPLC-MS/MS (C18)
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL0.005 ng/mL (5 pg/mL)
Limit of Quantitation (LOQ) 1.5 µg/mL0.6 µg/mL0.015 ng/mL (15 pg/mL)
Linearity Range 1.5 - 100 µg/mL0.6 - 50 µg/mL0.015 - 100 ng/mL
Correlation Coefficient (R²) > 0.995> 0.990> 0.999
Precision (%RSD, n=6) 1.8%2.5%0.9%
Accuracy (%Recovery) 98.5 ± 2.0%95.0 ± 3.5%101.2 ± 1.5%
Run Time per Sample 15.0 min22.0 min3.5 min

Verdict: UPLC-MS/MS vastly outperforms UV-based methods in sensitivity (pg/mL vs µg/mL), precision, and throughput, making it the definitive choice for rigorous quality control, trace impurity screening, and bioanalytical applications[7][8].

Step-by-Step Methodology: UPLC-MS/MS Validation Protocol

This protocol is designed as a self-validating system, ensuring strict compliance with the latest ICH Q2(R2) guidelines for analytical procedure validation[5][9].

Step 1: Chromatographic & Mass Spectrometry Optimization
  • Column Selection: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Causality: Smaller particles reduce eddy diffusion, significantly increasing theoretical plates and resolution for the polar sulfonamide while allowing for rapid run times.

  • Mobile Phase: Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min. Flow rate: 0.4 mL/min.

  • MS/MS Conditions (ESI+):

    • Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C.

    • MRM Transitions: Parent ion [M+H]⁺ m/z 173.2. Primary quantifier transition: 173.2 → 93.0 (loss of the sulfonamide group, -SO₂NH₂). Qualifier transition: 173.2 → 65.0 (pyridine ring fragmentation)[7].

Step 2: Specificity & Selectivity (ICH Q2(R2) Section 3.2)
  • Action: Inject blank matrix (e.g., sample diluent or extracted blank plasma) and verify the absence of interfering peaks at the retention time of 2-methylpyridine-4-sulfonamide.

  • Self-Validation Check: The signal-to-noise (S/N) ratio of the blank at the analyte retention time must be < 30% of the LOQ response[5].

Step 3: Linearity & Range (ICH Q2(R2) Section 3.3)
  • Action: Prepare a minimum of 7 calibration standards ranging from 0.015 ng/mL to 100 ng/mL. Plot the peak area ratio (Analyte/Internal Standard) against the nominal concentration.

  • Self-Validation Check: Apply a 1/x² weighting factor to correct for heteroscedasticity. The correlation coefficient (R²) must be ≥ 0.995, and back-calculated concentrations must be within ±15% of nominal values (±20% at the LOQ).

Step 4: Accuracy & Precision (ICH Q2(R2) Section 3.4 & 3.5)
  • Action: Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC (50% of range), and High QC (75% of upper limit). Analyze 6 replicates per QC level across 3 independent batches.

  • Self-Validation Check: Intra-batch and inter-batch precision (%RSD) must be ≤ 15% (≤ 20% at LLOQ). Accuracy must fall between 85% - 115%[5].

Step 5: Robustness (ICH Q2(R2) Section 3.6)
  • Action: Deliberately introduce small variations to the method: Flow rate (±0.05 mL/min), Column temperature (±5°C), and Mobile Phase pH (±0.2 units).

  • Causality: Testing pH robustness is critical. Because the pKa of the pyridine nitrogen is highly sensitive to mobile phase fluctuations, minor pH shifts can drastically alter the ionization state, leading to retention time drift if the system is not tightly buffered.

ValidationWorkflow Phase1 Phase 1: Method Design Column & Mobile Phase Selection Phase2 Phase 2: System Suitability Resolution, Tailing, Plate Count Phase1->Phase2 Phase3 Phase 3: ICH Q2(R2) Core Validation Phase2->Phase3 Spec Specificity (Blank & Matrix Interference) Phase3->Spec Lin Linearity & Range (R² > 0.995) Phase3->Lin Acc Accuracy & Precision (%Recovery & %RSD) Phase3->Acc LOD LOD / LOQ (S/N Ratio Assessment) Phase3->LOD Phase4 Phase 4: Robustness & Stability (Flow rate, Temp, pH variations) Spec->Phase4 Lin->Phase4 Acc->Phase4 LOD->Phase4

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow for LC-MS/MS.

References

  • Synchem. "2-Methylpyridine-4-sulfonamide - Synchem." Synchem.de. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhFyGp0tF_XwTPw17cdk59OnQm3YqdtdhwmRXUc4Wmt8mbGPQglFIWYYnF3rYBMsCsfWOHs9k0qPB32d35cPq22DD6Rb0N_H9lJBIF3gcMfo0K-6mUEmQLPq5suUobMS25COh8A2kw_wEu0zyRFPGkt-gCQoFVTW4k]
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Comparative

A Technical Guide to the Selectivity Profiling of Pyridine-Sulfonamide Based Carbonic Anhydrase Inhibitors

This guide provides an in-depth technical comparison of the cross-reactivity and selectivity of pyridine-sulfonamide based inhibitors, with a focus on their interactions with human carbonic anhydrase (hCA) isoforms. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the cross-reactivity and selectivity of pyridine-sulfonamide based inhibitors, with a focus on their interactions with human carbonic anhydrase (hCA) isoforms. Due to the limited publicly available data on 2-methylpyridine-4-sulfonamide, this guide will use a well-characterized 4-substituted pyridine-3-sulfonamide derivative as a representative example to illustrate the principles and methodologies of selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals.

The Critical Role of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, achieving high target selectivity is a paramount objective. For enzyme inhibitors, selectivity refers to the ability of a compound to inhibit a specific target enzyme with significantly greater potency than other, often closely related, enzymes. High selectivity is crucial for minimizing off-target effects, which can lead to adverse drug reactions and toxicity.[1][] The sulfonamide scaffold is a well-established pharmacophore present in a multitude of approved drugs, including antibacterials, diuretics, and anticancer agents.[3][4] A significant class of sulfonamide-based drugs are the carbonic anhydrase inhibitors.[5][6]

The human carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] With 16 known isoforms in humans, CAs are involved in a wide range of physiological processes.[5] While some isoforms are ubiquitous, such as the cytosolic hCA I and II, others have more restricted expression patterns and are associated with specific pathologies. For instance, the transmembrane isoforms hCA IX and XII are overexpressed in many types of tumors and are considered important anticancer targets.[5] Therefore, the development of isoform-selective CA inhibitors is a key strategy in modern drug design to maximize therapeutic efficacy while minimizing side effects.[5]

This guide will delve into the experimental methodologies and data analysis used to characterize the selectivity profile of a representative pyridine-sulfonamide based CA inhibitor.

Comparative Selectivity Profile of a 4-Substituted Pyridine-3-Sulfonamide

To illustrate the principles of selectivity profiling, we will examine the inhibition data for a 4-(4-R1-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative, hereafter referred to as Compound 4 , from a study by Rutkauskas et al.[5] This compound serves as an excellent case study due to the availability of quantitative inhibition data against four key hCA isoforms.

Quantitative Inhibition Data

The inhibitory activity of Compound 4 and the standard, clinically used CA inhibitor Acetazolamide (AAZ) was assessed against the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition constants (Kᵢ) are summarized in the table below.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Compound 4 >10000803137609
Acetazolamide (AAZ) 25012.125.85.7

Data sourced from Rutkauskas et al. (2025).[5]

Analysis of Selectivity

Selectivity is quantitatively expressed as the ratio of the inhibition constants for different enzyme isoforms. A higher ratio indicates greater selectivity for one isoform over another.

Selectivity of Compound 4:

  • hCA IX vs. hCA II: 803 nM / 137 nM = 5.9-fold selective for hCA IX

  • hCA XII vs. hCA II: 803 nM / 609 nM = 1.3-fold selective for hCA XII

  • hCA IX vs. hCA XII: 609 nM / 137 nM = 4.4-fold selective for hCA IX

  • Selectivity against cytosolic isoforms: Compound 4 is a very weak inhibitor of hCA I (Kᵢ > 10,000 nM), demonstrating high selectivity over this off-target isoform.

From this analysis, Compound 4 demonstrates a notable preference for the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoform hCA II.[5] This selectivity is a desirable characteristic for a potential anticancer agent. However, its selectivity between the two tumor-associated isoforms, hCA IX and hCA XII, is less pronounced.[5]

Experimental Methodologies for Determining Inhibitor Selectivity

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. The following sections detail the common methodologies employed in the characterization of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydrase Assay

This is a widely used method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[7]

Principle: This assay measures the initial rates of the CA-catalyzed CO₂ hydration reaction. A pH indicator, such as phenol red, is used to monitor the change in pH resulting from the production of protons during the reaction. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of reactants and the measurement of absorbance changes in the millisecond timescale.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.02 mM phenol red) and a salt to maintain constant ionic strength (e.g., 20 mM Na₂SO₄).

    • Prepare stock solutions of the purified hCA isoforms and the test inhibitor in an appropriate solvent (e.g., DMSO).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • In one syringe of the stopped-flow instrument, load the buffer solution containing the hCA enzyme and the test inhibitor at various concentrations.

    • In the second syringe, load the CO₂ solution.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its absorbance maximum (e.g., 557 nm for phenol red) over a short time period (10-100 seconds).

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the initial velocity against the substrate (CO₂) concentration to determine the kinetic parameters (Kₘ and Vₘₐₓ).

    • To determine the inhibition constant (Kᵢ), perform the assay at a fixed substrate concentration and varying inhibitor concentrations.

    • Plot the fractional enzyme activity against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to calculate the Kᵢ value.

Causality Behind Experimental Choices:

  • Stopped-Flow Technique: The CA-catalyzed hydration of CO₂ is a very fast reaction. The stopped-flow method is essential for accurately measuring the initial rates of this rapid enzymatic reaction.

  • pH Indicator: The use of a pH indicator provides a sensitive and continuous method for monitoring the progress of the reaction.

  • Constant Ionic Strength: Maintaining a constant ionic strength is crucial for ensuring that the observed effects are due to the inhibitor's interaction with the enzyme and not due to non-specific ionic interactions.

Caption: Workflow for Stopped-Flow CO₂ Hydrase Assay.

Broader Approaches for Cross-Reactivity Profiling

While isoform-specific assays are the gold standard for determining selectivity against a known family of targets, broader, unbiased approaches are invaluable for identifying unexpected off-targets.

Chemical Proteomics

Chemical proteomics is a powerful set of techniques used to identify the protein targets of a small molecule in a complex biological sample, such as a cell lysate.

Affinity-Based Protein Profiling (AfBP):

Principle: In AfBP, a bioactive small molecule is immobilized on a solid support (e.g., beads) to create an "affinity matrix". This matrix is then incubated with a cell lysate. Proteins that bind to the small molecule are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.

Experimental Workflow:

  • Probe Synthesis: The small molecule of interest is chemically modified with a linker that allows for its covalent attachment to a solid support (e.g., Sepharose beads).

  • Affinity Capture: The affinity matrix is incubated with a cell or tissue lysate to allow for the binding of target proteins.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, often by denaturation with a strong detergent or by competition with a high concentration of the free small molecule.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry-based proteomics.

Caption: Affinity-Based Protein Profiling Workflow.

Conclusion

The comprehensive evaluation of a compound's selectivity and cross-reactivity is a cornerstone of modern drug discovery. As demonstrated with the representative 4-substituted pyridine-3-sulfonamide, a combination of quantitative enzymatic assays and broader chemical proteomics approaches provides a detailed understanding of a compound's interaction with its intended target and potential off-targets. This knowledge is indispensable for optimizing lead compounds, predicting potential side effects, and ultimately developing safer and more effective medicines. The "tail approach" in modifying the pyridine sulfonamide scaffold highlights a rational design strategy to enhance isoform selectivity, a critical aspect in targeting specific members of large enzyme families like the carbonic anhydrases.

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